[6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone
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Overview
Description
[6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN2O3S and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is part of a broader class of compounds that have been explored for various synthetic and structural analyses in scientific research. Studies often focus on the synthesis, crystal structure, and theoretical studies of related compounds to understand their physical and chemical properties better.
For example, research on the synthesis and ring-opening reactions of benzothienooxazines has contributed to the understanding of such compounds' chemical behaviors. These studies are foundational in developing new materials and chemical reactions for various applications (Ried, Oremek, & Guryn, 1981).
Additionally, molecular docking studies of novel compounds, such as those involving synthesis and antimicrobial activity, provide insights into their potential pharmaceutical applications. These studies can reveal how compounds like 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone interact with biological targets, suggesting their potential as therapeutic agents (Jayanna et al., 2013).
Pharmacological Research
While excluding drug use, dosage, and side effects as per the requirements, it's essential to note that the structural analogs of 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been investigated for various pharmacological properties. These investigations include studying their roles as potential NR1/2B N-methyl-D-aspartate receptor antagonists, indicating their relevance in neuropharmacological research (Borza et al., 2007).
Material Science and Chemistry
In material science, the focus on synthesizing and characterizing novel compounds extends to understanding their crystal structures and electronic properties. For instance, the synthesis, crystal structure, and DFT study of related boric acid ester intermediates shed light on their potential applications in material science, highlighting the versatility of compounds structurally similar to 6-chloro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in developing new materials and chemical sensors (Huang et al., 2021).
Mechanism of Action
Target of Action
It is suggested that it may have a role in modulating the endocannabinoid system .
Mode of Action
It is suggested that it may have anti-inflammatory and metabolic mechanisms of action .
Biochemical Pathways
It is suggested that it may have potential to address a broad range of diseases with notable unmet medical needs such as obesity, chronic kidney disease, and metabolic dysfunction-associated steatohepatitis (mash) .
Properties
IUPAC Name |
[6-chloro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-14-7-9-24(10-8-14)21(26)20-13-25(17-4-2-3-16(23)12-17)18-11-15(22)5-6-19(18)29(20,27)28/h2-6,11-14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSXMYBLJWHLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.